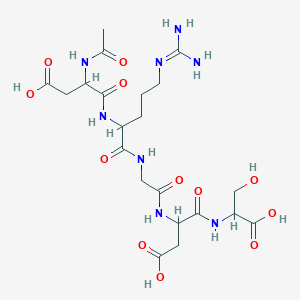

Ac-DL-Asp-DL-Arg-Gly-DL-Asp-DL-Ser-OH

Description

Ac-DL-Asp-DL-Arg-Gly-DL-Asp-DL-Ser-OH is a synthetic pentapeptide characterized by its acetylated N-terminus and alternating D- and L-configurations of its constituent amino acids. Its structure comprises aspartic acid (Asp), arginine (Arg), glycine (Gly), and serine (Ser), with a sequence designed to explore the effects of racemic amino acid incorporation on peptide stability, receptor interactions, and enzymatic resistance. The acetyl group enhances metabolic stability by reducing proteolytic degradation, while the inclusion of both D- and L-isomers may influence conformational flexibility and binding specificity. This compound is primarily utilized in biochemical research to study peptide-protein interactions, enzyme substrates, and the role of stereochemistry in peptide design .

Properties

Molecular Formula |

C21H34N8O12 |

|---|---|

Molecular Weight |

590.5 g/mol |

IUPAC Name |

3-acetamido-4-[[1-[[2-[[3-carboxy-1-[(1-carboxy-2-hydroxyethyl)amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C21H34N8O12/c1-9(31)26-11(5-15(33)34)18(38)28-10(3-2-4-24-21(22)23)17(37)25-7-14(32)27-12(6-16(35)36)19(39)29-13(8-30)20(40)41/h10-13,30H,2-8H2,1H3,(H,25,37)(H,26,31)(H,27,32)(H,28,38)(H,29,39)(H,33,34)(H,35,36)(H,40,41)(H4,22,23,24) |

InChI Key |

SSQXWSYTLDJJAP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-DL-Asp-DL-Arg-Gly-DL-Asp-DL-Ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: The amino acids are coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt).

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide.

Chemical Reactions Analysis

Types of Reactions

Ac-DL-Asp-DL-Arg-Gly-DL-Asp-DL-Ser-OH can undergo various chemical reactions, including:

Oxidation: The serine residue can be oxidized to form a hydroxyl group.

Reduction: The disulfide bonds, if present, can be reduced to thiol groups.

Substitution: The amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄) can be used.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Amino acid derivatives with different protecting groups can be used in SPPS.

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of serine can lead to the formation of a hydroxylated peptide, while reduction of disulfide bonds results in a peptide with free thiol groups.

Scientific Research Applications

Ac-DL-Asp-DL-Arg-Gly-DL-Asp-DL-Ser-OH has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.

Biology: The peptide is involved in cell adhesion studies, as it mimics the binding sites of fibronectin and other extracellular matrix proteins.

Medicine: It is used in the development of therapeutic agents targeting integrin receptors, which play a crucial role in cell signaling and migration.

Industry: The peptide is utilized in the production of biomaterials and coatings that promote cell adhesion and tissue integration.

Mechanism of Action

The mechanism of action of Ac-DL-Asp-DL-Arg-Gly-DL-Asp-DL-Ser-OH involves its interaction with integrin receptors on the cell surface. The peptide binds to the integrin receptors, triggering a cascade of intracellular signaling pathways that regulate cell adhesion, migration, and proliferation. This interaction is crucial for processes such as wound healing, tissue repair, and cancer metastasis .

Comparison with Similar Compounds

a) N-Acetyl-DL-Aspartic Acid (Ac-DL-Asp-OH)

- Structure : A single acetylated aspartic acid residue with DL-configuration.

- Key Differences : Unlike the pentapeptide, Ac-DL-Asp-OH lacks the extended backbone and functional diversity provided by Arg, Gly, and Ser residues. Its simpler structure limits its utility to studies on neurotransmitter analogs or aspartate metabolism .

- Applications: Used in neurochemical research to mimic endogenous aspartate activity.

b) DL-Alanyl-DL-Asparagine

- Structure : A dipeptide containing alanine and asparagine in DL-form.

- However, its smaller size may improve solubility in aqueous solutions .

c) Thymus Factor (17-residue peptide)

- Structure: A longer peptide (17 amino acids) with multiple charged residues.

- Key Differences : Increased molecular weight and structural complexity enhance target specificity but raise challenges in synthesis and purification. The pentapeptide offers a balance between functionality and synthetic feasibility .

Functional and Bioactivity Comparisons

| Compound | Molecular Weight (Da) | Key Functional Groups | Bioactivity Insights |

|---|---|---|---|

| Ac-DL-Asp-DL-Arg-Gly-DL-Asp-DL-Ser-OH | ~623.6* | Acetyl, Asp, Arg, Ser | Potential enzyme inhibition; enhanced stability due to D-amino acids |

| Ac-DL-Asp-OH | 175.1 | Acetyl, carboxylic acid | Neurotransmitter analog |

| DL-Alanyl-DL-Asparagine | 217.2 | Amide, hydroxyl | Limited bioactivity data |

| Thymus Factor | ~2000 | Multiple charged residues | Immune modulation |

*Calculated based on average isotopic masses.

Research Findings and Implications

- Stability: The pentapeptide’s D-amino acids confer resistance to proteases, making it suitable for in vivo studies where prolonged half-life is critical .

- Binding Affinity : Preliminary studies suggest that the alternating DL-configuration reduces affinity for L-specific receptors but enhances interactions with broader targets, such as scavenger receptors.

- Comparative Limitations : While Ac-DL-Asp-OH is well-characterized in neurological models, the pentapeptide’s bioactivity remains understudied, highlighting the need for targeted assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.